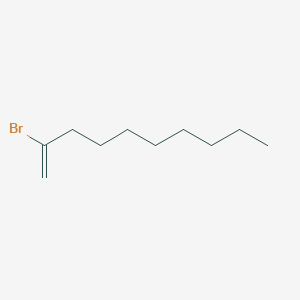

2-溴癸-1-烯

描述

2-Bromodec-1-ene is a brominated organic compound that is part of a broader class of bromoalkenes. These compounds are characterized by the presence of a bromine atom attached to an alkene chain. The research on bromoalkenes, including 2-bromodec-1-ene, focuses on their synthesis, molecular structure, chemical reactions, and physical and chemical properties. They are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of bromoalkenes like 2-bromodec-1-ene can be achieved through various methods. For instance, a gold-catalyzed synthesis of bromoalkenes has been developed using propargylic carboxylates, which undergoes a regioselective rearrangement . Another method involves visible-light-induced homolysis of C-Br bonds in bromomalonates to synthesize benzofurans . Additionally, 1-bromo-1-lithioethene has been reported as a practical reagent in organic synthesis, offering a pathway to various bromoalkene products . The synthesis of 1-bromo-3-trifluoromethylbut-2-ene demonstrates the electrophilic reactivity of bromoalkenes . These methods highlight the versatility and utility of bromoalkenes in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of bromoalkenes is characterized by the presence of a carbon-carbon double bond and a bromine atom. The structure influences the reactivity and the type of reactions these compounds can undergo. For example, the structure of 1-bromo-1-lithioethene suggests that the lithium is coordinatively saturated, which affects its basicity and compatibility with various protecting groups . The structure of 2-bromo-PDI synthesized through C-H activation indicates planar PDI units, which are important for its electronic properties .

Chemical Reactions Analysis

Bromoalkenes participate in a variety of chemical reactions. They can undergo Diels-Alder and cross-coupling reactions , radical addition to generate benzofurans , and 1,2-addition with aldehydes and ketones . The reactivity of 2-bromoenones with 1,2-diamines leads to the formation of diazabicyclo compounds , and bromination of cyclopentenones can be regio- and chemoselective . Enantioselective synthesis of dihydrothiopyranones and bromolactonization of enynes are also notable reactions involving bromoalkenes. The Henry reaction has been used to synthesize enantiomerically enriched bromoalkanols .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoalkenes are influenced by the bromine atom and the alkene moiety. These properties are crucial for their reactivity and applications. For instance, the electrophilic nature of bromoalkenes allows for various nucleophilic additions . The presence of the bromine atom also affects the stereochemistry of the products formed during reactions, as seen in the synthesis of axially chiral allenes . The electronic properties of bromoalkenes, such as those observed in PDI-based materials, are significant for their use in electronic devices .

科学研究应用

合成复杂有机化合物

2-溴癸-1-烯在合成复杂有机化合物中发挥作用。例如,Muzalevskiy等人(2016年)研究了2-溴烯酮与N-未取代的1,2-二胺的反应,从而开发了一种可获得1,4-二氮杂双环[4.1.0]庚-4-烯的方法。这种反应的机制涉及多个步骤,并受到起始2-溴烯酮和1,2-二胺结构的影响,突显了2-溴癸-1-烯在有机合成中的多功能性(Muzalevskiy等人,2016年)。

催化和反应机制

该化合物在涉及催化和反应机制的研究中发挥作用。例如,Masters等人(2011年)探索了Pd催化下o-溴(丙烯-1,2-二烯基)芳烃的反应性,揭示了新颖的反应途径。这些反应形成烯胺和吲哚,展示了该化合物在催化过程中的潜力,以及作为多米诺反应底物的可能(Masters et al., 2011)。

合成方法的发展

2-溴癸-1-烯还在新合成方法的发展中起着重要作用。Bunrit等人(2011年)的研究描述了一种微波辅助方法,用于从1-炔烃生成2-溴-1-烯,使用溴化锂、氯三甲基硅烷和四乙基溴化铵的组合。这种方法提供了一种清洁、方便和选择性的方法,强调了该化合物在改进合成技术中的实用性(Bunrit et al., 2011)。

属性

IUPAC Name |

2-bromodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIITSVBZDMEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373619 | |

| Record name | 2-bromodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromodec-1-ene | |

CAS RN |

3017-67-2 | |

| Record name | 2-bromodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。